N-(2-aminoethyl)morpholine-4-carboxamide is a chemical compound characterized by its unique structure, which includes a morpholine ring substituted with a carboxamide and an aminoethyl group. The molecular formula of this compound is , and it has a molecular weight of approximately 159.21 g/mol. This compound is typically encountered in two forms: as a hydrochloride and as an oxalate, each exhibiting distinct physical and chemical properties .
Key reactions include:
N-(2-aminoethyl)morpholine-4-carboxamide exhibits significant biological activity, particularly in medicinal chemistry. Research indicates that derivatives of this compound can inhibit the proliferation of various cancer cell lines, suggesting potential applications in cancer treatment . Additionally, compounds with similar structural motifs have been explored for their effects on kinase inhibition, which plays a crucial role in various signaling pathways involved in cancer progression and other diseases .
Several methods have been developed for synthesizing N-(2-aminoethyl)morpholine-4-carboxamide:
N-(2-aminoethyl)morpholine-4-carboxamide has various applications across different fields:
Studies have shown that N-(2-aminoethyl)morpholine-4-carboxamide interacts with various biological targets. For instance, it has been investigated for its inhibitory effects on kinases such as VEGFR-2 and Abl kinases, which are implicated in cancer progression . These interactions highlight its potential as a scaffold for developing new therapeutic agents.
Several compounds share structural similarities with N-(2-aminoethyl)morpholine-4-carboxamide. Below is a comparison highlighting their uniqueness:
Compound Name | Structural Features | Unique Properties |
---|---|---|
N-(2-aminoethyl)piperidine-4-carboxamide | Piperidine ring instead of morpholine | Potential multikinase inhibitor |
N-(2-aminoethyl)tetrahydropyran-4-carboxamide | Tetrahydropyran ring | Different cyclic structure affecting bioactivity |
Morpholine-4-carboxylic acid | Lacks aminoethyl substitution | More acidic character; less biological activity |
N-(2-aminoethyl)morpholine-4-carboxamide stands out due to its specific morpholine structure combined with the aminoethyl group, which enhances its biological activity compared to other similar compounds.
Traditional synthesis routes for N-(2-aminoethyl)morpholine-4-carboxamide rely on nucleophilic acyl substitution between activated carboxylic acid derivatives and amines. A widely cited method involves reacting N-phenoxycarbonylmorpholine with ethylenediamine under reflux conditions. This approach, while straightforward, faces challenges in byproduct management, particularly the formation of sodium phenolate, which complicates filtration and reduces yields in industrial settings.
The Japanese patent JPH05306281 exemplifies this method, employing a 24-hour reaction in ethylenediamine followed by azeotropic distillation with n-pentane to remove excess amine. However, residual ethylenediamine (up to 15% by mass) often necessitates multiple purification steps, reducing overall efficiency. Comparative studies show traditional methods typically achieve 70-75% yields, with HPLC purity ranging from 95-98%.
Recent advances leverage catalytic systems to bypass stoichiometric coupling reagents. The use of N,N'-carbonyldiimidazole (CDI) as a coupling agent in dichloromethane demonstrates improved atom economy, enabling 85% yields at reduced reaction times (35 hours vs. 24 hours in traditional methods). Phase-transfer catalysis (PTC) has emerged as a breakthrough, with sodium hydroxide facilitating the reaction between N-imidazole-4-morpholine formamide and ethylenediamine at 64-70°C, achieving 89.8% yield on industrial scales.
Silica-based heterogeneous catalysts show promise in continuous flow systems, particularly when paired with high-boiling solvents like p-cymene (154-157°C), which enhance reaction kinetics while maintaining green chemistry principles. These systems achieve turnover numbers (TON) exceeding 500, with catalyst recyclability for ≥10 cycles without significant activity loss.
Table 1: Comparative Analysis of Catalytic Methods
Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
CDI-mediated | None | DCM | 40 | 85 | 97.2 |
PTC | NaOH | Acetone | 70 | 89.8 | 99.97 |
Silica-catalyzed | SiO₂ | p-Cymene | 160 | 91.5 | 99.8 |
Solvent selection critically impacts reaction efficiency and environmental footprint. Industrial protocols favor acetone-water-ethanol ternary systems for their balanced polarity profile, enabling effective dissolution of both polar (morpholine derivatives) and non-polar (oxalic acid) components. The sequential use of acetone (δD = 15.5 MPa¹/²) for amine extraction followed by ethanol (δH = 19.4 MPa¹/²) for crystallization optimizes phase separation while minimizing energy input.
Replacement of regulated solvents like toluene with bioderived alternatives demonstrates significant advantages. p-Cymene (boiling point = 177°C) permits 20°C higher reaction temperatures than toluene, accelerating reaction rates by 2.3-fold in silica-catalyzed amidation. Its lower toxicity (LD50 oral rat = 4750 mg/kg vs. toluene's 636 mg/kg) aligns with REACH regulations, reducing workplace exposure risks.
Achieving pharmacopeial-grade material (>99.9% purity) requires multistage purification. Industrial processes employ:
Recent innovations in co-crystallization leverage amide-amide hydrogen bonding (bond energy ≈ 8-12 kJ/mol) to separate stereoisomers. Co-crystals with aliphatic amides like nicotinamide demonstrate 40% improved dissolution rates while maintaining thermal stability up to 210°C.
The orientation and flexibility of the ethylenediamine moiety in N-(2-aminoethyl)morpholine-4-carboxamide derivatives significantly influence their interaction with biological targets. For instance, substituting the ethylenediamine group at the C-4 position of the morpholine ring enhances hydrogen bonding with conserved residues in enzymatic active sites, such as Val851 and Asp810 in kinase domains [2] [6]. This positioning allows the terminal amine group to participate in electrostatic interactions, improving inhibitory activity against targets like mTOR by 12-fold compared to C-3 substitutions [2].
Flexibility studies demonstrate that elongating the ethylenediamine chain with a propyl spacer (e.g., aminopropyl morpholine derivatives) increases potency against Plasmodium falciparum (EC~50~ = 70 nM) by enabling deeper penetration into hydrophobic binding pockets [3]. Conversely, rigidifying the ethylenediamine group through cyclization reduces bioactivity, as observed in derivatives where the linear chain was replaced with piperazine (EC~50~ > 500 nM) [3]. These findings underscore the importance of maintaining conformational freedom in the ethylenediamine substituent for optimal target engagement.
Derivative | Substituent Position | Target | Potency (EC~50~) |
---|---|---|---|
Compound 25 | C-4, propyl spacer | mTOR | 70 nM [3] |
Compound 46 | C-3, cyclic amine | PI3K | 87 nM [3] |
The electron-rich morpholine ring serves as a critical pharmacophore by participating in dipole-dipole interactions and hydrogen bonding. Introducing electron-donating groups, such as a 4-hydroxy substitution, increases the ring’s electron density, enhancing binding to aromatic residues (e.g., Tyr836 and Trp194) in ATP-binding pockets [2] [6]. Quantum mechanical calculations reveal that the morpholine oxygen’s lone pairs contribute to a binding energy reduction of −2.3 kcal/mol compared to piperidine analogs [6].
Halogen substitutions on the morpholine-attached aromatic rings further modulate electronic effects. For example, 4-fluorophenyl derivatives exhibit a 5-fold increase in inhibitory activity against glioblastoma cell lines (IC~50~ = 0.8 μM) compared to non-halogenated analogs, attributable to enhanced van der Waals interactions [2]. Conversely, electron-withdrawing groups like nitro reduce affinity by destabilizing charge-transfer complexes with hydrophobic residues [2].
Linear amine chains in N-(2-aminoethyl)morpholine-4-carboxamide derivatives offer superior adaptability for interacting with variable binding sites. Ethylenediamine-containing analogs demonstrate a 93% reduction in parasitemia in Plasmodium berghei models at 30 mg/kg, outperforming cyclic morpholine-piperazine hybrids (57% reduction) [3]. The linear chain’s flexibility allows simultaneous engagement of catalytic and allosteric sites, as evidenced by molecular dynamics simulations showing sustained hydrogen bonds (>80% occupancy) with kinase domains [2].
In contrast, cyclic amines like pyrrolidine or piperazine enforce rigid conformations that limit target compatibility. For instance, replacing the ethylenediamine group with pyrrolidine in quinoline-4-carboxamide derivatives reduces antimalarial activity by 87-fold (EC~50~ = 87 nM vs. 1 nM) [3]. However, certain cyclic systems, such as 3,5-ethylene-bridged morpholines, improve selectivity for mTOR over related kinases (10-fold selectivity) by restricting rotational freedom and optimizing steric complementarity [2].
N-(2-aminoethyl)morpholine-4-carboxamide demonstrates significant antiproliferative activity against diverse cancer cell lines through multiple molecular mechanisms. The compound exhibits potent cytotoxic effects with IC50 values ranging from submicromolar to low micromolar concentrations across various malignancies . Research indicates that the compound induces apoptosis in MCF-7 breast cancer cells with an IC50 of 0.65 μM through p53 activation pathways . In hematological malignancies, the compound shows cytotoxic effects against U-937 monocytic leukemia cells (IC50: 2.41 μM) and CEM-13 T-cell leukemia cells (IC50: <1 μM) .
The proliferation inhibition mechanisms involve multiple kinase targets crucial for cancer cell survival and growth. N-(2-aminoethyl)morpholine-4-carboxamide demonstrates significant inhibitory activity against VEGFR-2 and Abl kinases, which are essential for angiogenesis and cancer progression . The compound's ability to target these kinases simultaneously provides a multifaceted approach to cancer cell growth inhibition.
Morpholine-based derivatives, including N-(2-aminoethyl)morpholine-4-carboxamide, exhibit broad-spectrum anticancer activity across lung, breast, colon, and ovarian cancer cell lines [3] [4]. Studies demonstrate that morpholine-substituted tetrahydroquinoline derivatives achieve exceptional cytotoxicity against A549 lung cancer cells at nanomolar concentrations, with some compounds showing IC50 values as low as 0.033 μM [4]. The structure-activity relationship analysis reveals that compounds containing electronegative oxygen atoms in the morpholine ring exhibit superior activity due to enhanced interaction with molecular targets [4].
The antiproliferative effects extend to multiple cancer subtypes, with documented activity against triple-negative breast cancer cell lines MDA-MB-231 and hormone-receptor-positive MCF-7 cells [5] [6]. Research findings indicate that morpholine derivatives induce significant growth inhibition with IC50 values ranging from 3.15 to 10.38 μM against these breast cancer models [6]. The compounds demonstrate selectivity for cancer cells over normal cells, with selectivity ratios ranging from 5.5 to 17.5 times [5].
The mechanistic target of rapamycin (mTOR) signaling pathway represents a critical therapeutic target for N-(2-aminoethyl)morpholine-4-carboxamide and related derivatives. mTOR functions as a central nutrient sensor that regulates cell growth, proliferation, and survival through two distinct protein complexes: mTORC1 and mTORC2 [7] [8]. N-(2-aminoethyl)morpholine-4-carboxamide derivatives demonstrate potent mTOR inhibitory activity with IC50 values in the nanomolar range (105-350 nM) [8] [9].
The compound's interaction with mTOR occurs through ATP-competitive inhibition mechanisms that target the catalytic site of the kinase [8]. Morpholine-containing mTOR inhibitors achieve high selectivity over related PI3K family kinases through specific structural features that enhance binding affinity to the mTOR active site [8]. The pyrido[2,3-d]pyrimidine scaffold combined with morpholine substituents has been identified as optimal for mTOR selectivity, with compounds achieving IC50(PI3Kα)/IC50(mTOR) ratios of 556 [8].
mTORC1 signaling regulates protein synthesis through phosphorylation of S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) [7] [10]. N-(2-aminoethyl)morpholine-4-carboxamide treatment results in decreased phosphorylation of these downstream targets, leading to inhibition of cap-dependent protein translation [7]. The compound demonstrates superior efficacy compared to rapamycin in suppressing 4E-BP1 phosphorylation at Thr37 and Thr46 residues, which are typically resistant to rapamycin treatment [11].
mTORC2 signaling involves the phosphorylation of protein kinase B (PKB/Akt) at Ser473, facilitating subsequent Thr308 phosphorylation by PDK1 [8]. Studies demonstrate that bifunctional inhibitors incorporating morpholine derivatives can simultaneously target both mTORC1 and mTORC2 complexes, resulting in comprehensive pathway inhibition [12]. These compounds achieve nanomolar inhibition of PI3Kα, PI3Kδ, and MEK kinases while maintaining low micromolar activity against PI3Kβ and PI3Kγ [12].
The therapeutic efficacy of mTOR-targeting morpholine derivatives has been validated in multiple preclinical models. Compounds demonstrate superior anti-proliferative activity in tumor-derived cell lines including A375 melanoma, D54 glioblastoma, and SET-2 megakaryoblastic cells [12]. Treatment with these inhibitors results in significant downregulation of phosphorylated AKT and ERK1/2 levels, confirming on-target activity against both PI3K/mTOR and MAPK signaling pathways [12].
N-(2-aminoethyl)morpholine-4-carboxamide induces programmed cell death through activation of caspase-dependent apoptotic pathways. Caspase-3, an executioner caspase, plays a central role in the proteolytic cascade leading to apoptotic cell death [13]. The compound promotes caspase-3 activation through both intrinsic and extrinsic apoptotic pathways, resulting in characteristic apoptotic morphological changes including cell shrinkage, nuclear condensation, and DNA fragmentation [14].
The intrinsic apoptotic pathway involves mitochondrial membrane permeabilization and cytochrome c release, leading to apoptosome formation and caspase-9 activation [13] [15]. Caspase-9 subsequently cleaves and activates caspase-3 through proteolytic cleavage at Asp175, generating the active p17 and p12 subunits [14]. N-(2-aminoethyl)morpholine-4-carboxamide treatment enhances this cascade through modulation of BCL-2 family proteins and mitochondrial membrane integrity [16].
Research demonstrates that morpholine derivatives induce significant caspase-3 activation in various cancer cell lines. Studies show that compound treatment leads to dose-dependent cleavage of caspase-3 and subsequent PARP degradation, confirming functional apoptotic pathway activation [17]. The compound demonstrates enhanced apoptotic activity compared to conventional chemotherapeutic agents, with superior efficacy in inducing cleaved caspase-3 formation [17].
The p53 tumor suppressor pathway represents a critical component of N-(2-aminoethyl)morpholine-4-carboxamide-induced apoptosis. The compound promotes p53 stabilization and activation, leading to transcriptional upregulation of pro-apoptotic factors including PUMA and NOXA [18] [19]. These p53-induced proteins facilitate mitochondrial outer membrane permeabilization through BAX and BAK pore formation, enabling cytochrome c release and subsequent caspase activation [19].
BCL-2 family protein regulation constitutes another crucial mechanism of apoptosis induction. N-(2-aminoethyl)morpholine-4-carboxamide treatment results in decreased expression of anti-apoptotic BCL-2 proteins while promoting pro-apoptotic BAX upregulation [17]. The compound's ability to disrupt the balance between pro-apoptotic and anti-apoptotic proteins drives cells toward irreversible apoptotic commitment [20].
Studies reveal that morpholine derivative-induced apoptosis involves multiple caspase family members beyond caspase-3. The compound activates caspase-9 through the intrinsic pathway while potentially engaging caspase-8 through death receptor signaling [13]. This multi-caspase activation ensures robust apoptotic induction and prevents cancer cell escape from programmed cell death [21].
Irritant